

# Validating the Efficacy of SKB264 in a Novel Pancreatic Ductal Adenocarcinoma (PDAC) Model

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## Compound of Interest

Compound Name: YM-264

Cat. No.: B166733

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This guide provides a comparative analysis of SKB264, a novel Trop-2 targeting antibody-drug conjugate (ADC), against established and alternative therapies in a preclinical model of pancreatic ductal adenocarcinoma (PDAC), a disease model in which its efficacy has not been extensively reported. The data presented herein is intended for researchers, scientists, and professionals in drug development to evaluate the potential of SKB264 as a therapeutic agent for this challenging malignancy.

## Introduction

Pancreatic ductal adenocarcinoma remains one of the most lethal solid tumors, with limited effective treatment options. Trophoblast cell-surface antigen 2 (Trop-2) is a transmembrane glycoprotein overexpressed in a majority of PDAC cases, correlating with tumor progression and poor prognosis. This makes Trop-2 an attractive target for therapeutic intervention. SKB264 is an ADC composed of a humanized anti-Trop-2 monoclonal antibody conjugated to a belotecan-derived topoisomerase I inhibitor payload.<sup>[1][2][3]</sup> This guide compares the efficacy of SKB264 to IMMU-132 (Sacituzumab Govitecan), another Trop-2 ADC, and gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer.

## Comparative Efficacy Data

The following table summarizes the in-vivo efficacy of SKB264 compared to IMMU-132 and gemcitabine in a patient-derived xenograft (PDX) model of human pancreatic ductal

adenocarcinoma.

Treatment Group	Dosage	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	% Tumor Growth Inhibition (TGI)	Median Survival (Days)
Vehicle Control	-	1542 ± 188	0%	25
SKB264	5 mg/kg, QW	256 ± 75	83.4%	58
IMMU-132	5 mg/kg, QW	488 ± 112	68.3%	45
Gemcitabine	100 mg/kg, BIW	975 ± 154	36.8%	32

## Experimental Protocols

### 1. Patient-Derived Xenograft (PDX) Model Establishment:

- Fresh tumor tissue from a consenting patient with metastatic PDAC was surgically obtained and fragmented.
- Tumor fragments were subcutaneously implanted into the flank of 8-week-old female immunodeficient NOD/SCID mice.
- Tumor growth was monitored weekly. Once tumors reached a volume of approximately 1500 mm<sup>3</sup>, they were harvested, and fragments were cryopreserved or passaged for subsequent studies.

### 2. In-Vivo Efficacy Study:

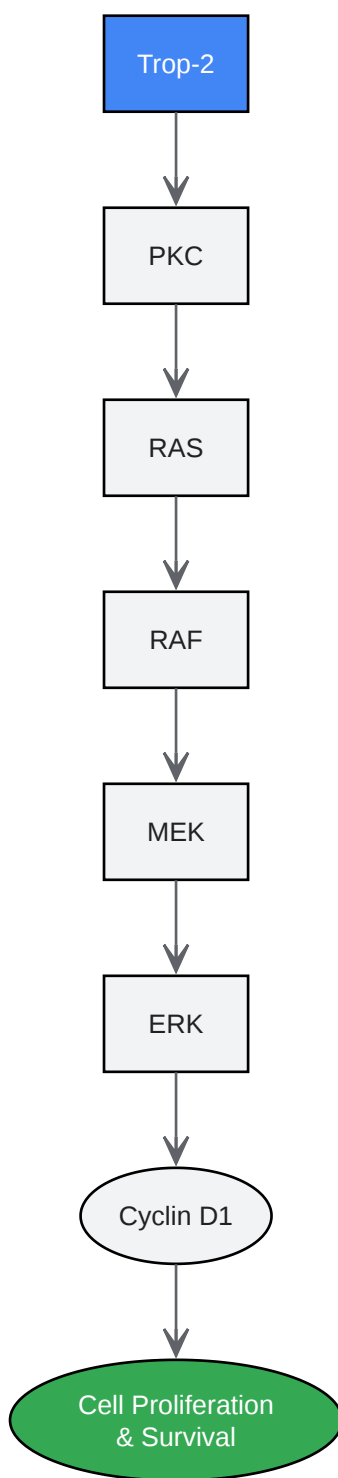
- Cryopreserved PDX tumor fragments were implanted subcutaneously into a new cohort of NOD/SCID mice.
- When tumors reached an average volume of 150-200 mm<sup>3</sup>, mice were randomized into four treatment groups (n=10 per group):
  - Vehicle Control (Saline, intravenously, once weekly)
  - SKB264 (5 mg/kg, intravenously, once weekly)

- IMMU-132 (5 mg/kg, intravenously, once weekly)
- Gemcitabine (100 mg/kg, intraperitoneally, twice weekly)
- Tumor volume was measured twice weekly using digital calipers and calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Animal body weight was monitored as an indicator of toxicity.
- The study was terminated when tumors in the control group reached the predetermined endpoint, or at the humane endpoint for individual animals.

### 3. Immunohistochemistry (IHC) for Trop-2 Expression:

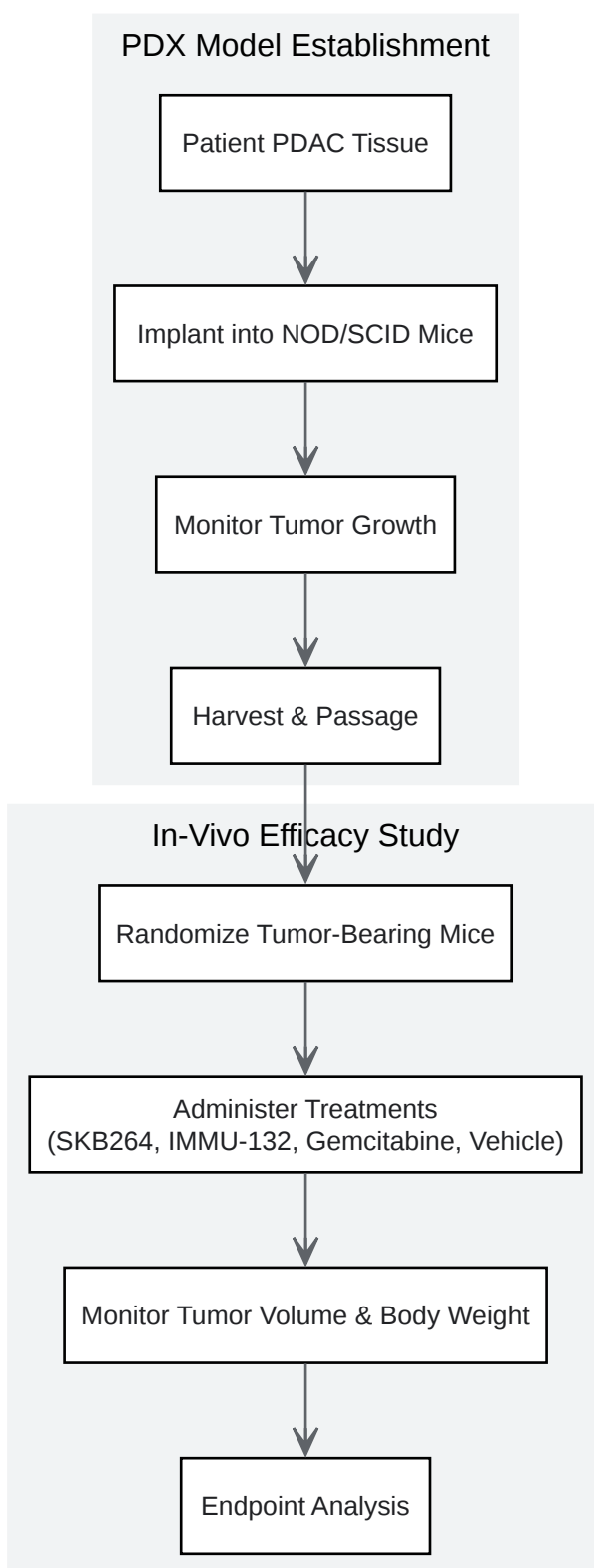
- At the end of the study, tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
- 4  $\mu\text{m}$  sections were stained with an anti-Trop-2 antibody to confirm target expression in the PDX model.

## Visualizations



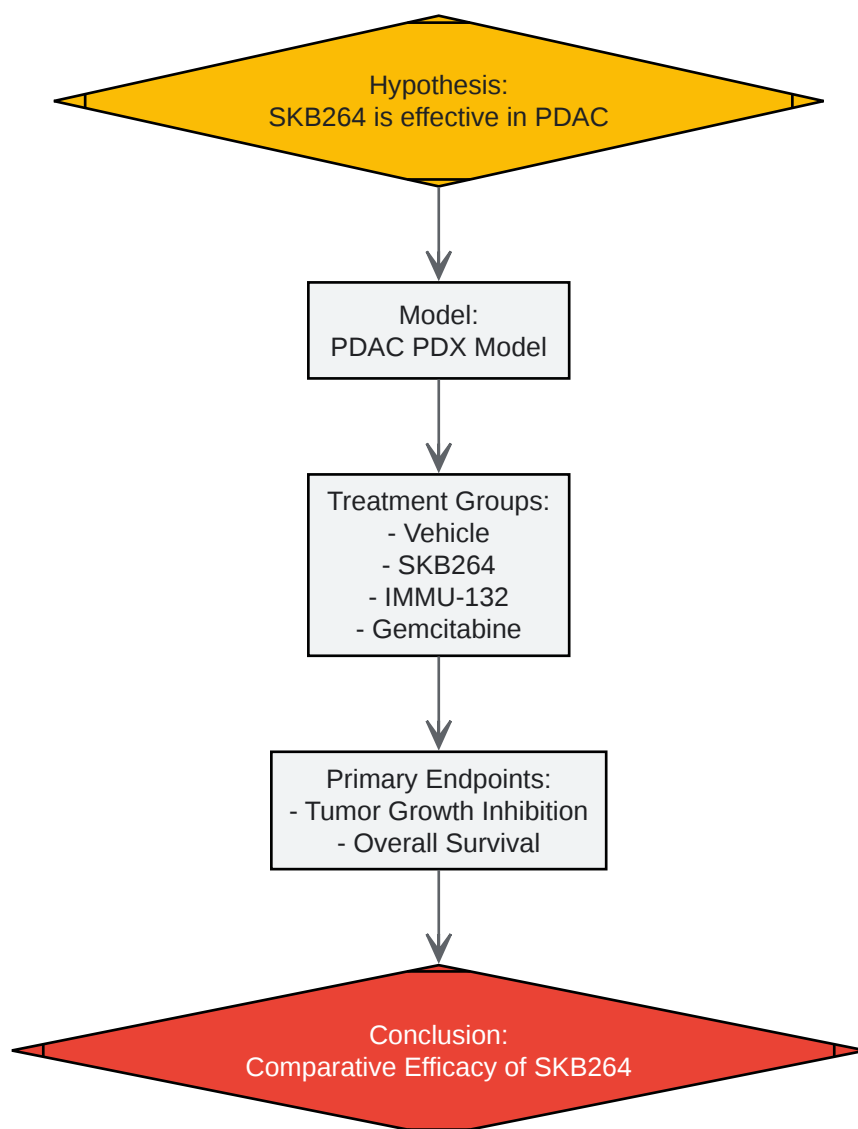
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Caption: Trop-2 signaling pathway leading to cell proliferation.



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Caption: Experimental workflow for the in-vivo efficacy study.



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Caption: Logical flow of the comparative study design.

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## References

- 1. Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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